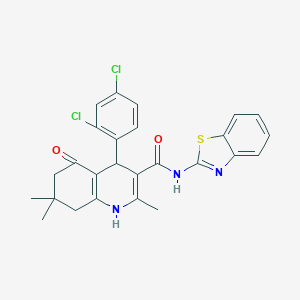
N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, also known as BQL-695, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been investigated. In
Mecanismo De Acción
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is not fully understood, but it is believed to involve the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is involved in cell growth and proliferation, and its dysregulation is implicated in the development of cancer.
Biochemical and Physiological Effects:
N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis (programmed cell death) in cancer cells, and the selective binding to cancer cells. N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in lab experiments is its potential as a selective anticancer agent. It has been shown to selectively bind to cancer cells, which could make it a useful tool for the diagnosis and treatment of cancer. However, one limitation of using N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in lab experiments is its limited solubility in aqueous solutions, which could affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. One direction is to further investigate its mechanism of action, particularly its interaction with the MAPK signaling pathway. Another direction is to explore its potential as a diagnostic tool for cancer, as well as its potential as a therapeutic agent for other diseases, such as inflammatory and neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis method of N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide to improve its solubility and bioavailability.
Métodos De Síntesis
N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been synthesized using various methods, including a one-pot, four-component reaction, and a modified Pictet-Spengler reaction. The one-pot, four-component reaction involves the reaction of 2-aminothiophenol, 2,4-dichlorobenzaldehyde, 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid, and triethylamine in the presence of acetic anhydride. The modified Pictet-Spengler reaction involves the reaction of 2-aminothiophenol with 2,4-dichlorobenzaldehyde in the presence of acetic acid, followed by the reaction of the resulting intermediate with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid in the presence of acetic anhydride.
Aplicaciones Científicas De Investigación
N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been investigated for its potential use as a diagnostic tool for cancer, as it has been shown to selectively bind to cancer cells.
Propiedades
Nombre del producto |
N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
Fórmula molecular |
C26H23Cl2N3O2S |
Peso molecular |
512.4 g/mol |
Nombre IUPAC |
N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H23Cl2N3O2S/c1-13-21(24(33)31-25-30-17-6-4-5-7-20(17)34-25)22(15-9-8-14(27)10-16(15)28)23-18(29-13)11-26(2,3)12-19(23)32/h4-10,22,29H,11-12H2,1-3H3,(H,30,31,33) |
Clave InChI |
MTOWWEIFNIZPOT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=NC5=CC=CC=C5S4 |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=NC5=CC=CC=C5S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304125.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B304128.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304129.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B304132.png)
![1-(4-Bromophenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B304133.png)
![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B304135.png)